molecular formula C6H4BrNO B119466 4-Bromonicotinaldehyde CAS No. 154105-64-3

4-Bromonicotinaldehyde

Cat. No. B119466
M. Wt: 186.01 g/mol
InChI Key: WKYVGBPCXOPWEA-UHFFFAOYSA-N
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Description

4-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H4BrNO .


Synthesis Analysis

The synthesis of 4-Bromonicotinaldehyde is based on a unified and flexible strategy using 6-bromonicotinaldehyde as a common intermediate . This approach is concise, convergent, practical and can be carried out on a two-gram scale . It could be explored as a building block for the synthesis of conjugated polymers, which are used in organic electronics and optoelectronic devices.


Molecular Structure Analysis

The molecular structure of 4-Bromonicotinaldehyde consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and six carbon atoms © along with four hydrogen atoms (H) . The average mass is 186.006 Da and the monoisotopic mass is 184.947617 Da .


Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .


Physical And Chemical Properties Analysis

A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance . Physical properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Synthesis and Biological Activities

  • Total Synthesis of Fusaric Acid : 4-Bromonicotinaldehyde was used as a key intermediate in the total synthesis of fusaric acid, a natural product with a wide range of activities, including fungicide and herbicide properties. This synthesis is notable for its practicality and scalability, suggesting potential in agricultural applications (Huang et al., 2020).

  • Antibacterial Activity : A compound derived from 5-bromonicotinic acid demonstrated significant antibacterial activity. This research underscores the potential of bromonicotinaldehyde derivatives in developing new antibacterial agents (Li, 2009).

Chemical Properties and Reactions

  • Photoreduction Study : The study of the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, provides insights into the chemical behavior of brominated aromatic compounds under certain conditions (Wubbels et al., 1988).

  • Organic Photovoltaic Devices : 4-Bromoanisole, another brominated compound, has been utilized to improve the phase separation and crystallization in semiconducting polymer blends for organic photovoltaic devices (Liu et al., 2012).

Application in Protein Research

  • Experimental SAD Phasing : Halogenated compounds, such as 4-bromopyrazole, have been used in protein crystallography, highlighting a potential area for the application of 4-bromonicotinaldehyde in structural biology (Bauman et al., 2016).

  • Radiosensitizing Agents in Tumor Cells : Bromopyridone nucleotide analogues, which include 4-bromonicotinaldehyde derivatives, have been researched as radiosensitizing agents, particularly in the context of treating hypoxic solid tumor cells (Rudra et al., 2015).

Environmental and Material Science Applications

  • Degradation and Toxicity Investigation : Studies on the degradation mechanism, kinetics, and toxicity of 4-bromophenol may provide insights applicable to 4-bromonicotinaldehyde, particularly regarding its environmental impact and safety (Xu et al., 2018).

  • Polymer Chemistry : Brominated compounds have been used in polymer chemistry, such as in the synthesis of poly(p-phenylene) graft copolymers, which suggests possible applications for 4-bromonicotinaldehyde in material science (Cianga et al., 2002).

Safety And Hazards

The safety data sheet for 4-Bromonicotinaldehyde indicates that it is classified under acute toxicity, oral (Category 4), H302 . It is recommended to control personal contact with the substance by using protective equipment and a dust respirator .

Future Directions

The total synthesis of a natural product alkaloid fusaric acid (FA), which exhibits herbicide, fungicide, insecticide, and even diverse notable pharmacological activities, was accomplished in four steps using commercially available materials . This approach could be readily applicable to the synthesis of its analogues . In addition, FA had a wide range of inhibitory activities against 14 plant pathogenic fungi in this study, which demonstrated that as a leading compound, it has great potential to be further developed as an agricultural fungicide .

properties

IUPAC Name

4-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYVGBPCXOPWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455763
Record name 4-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonicotinaldehyde

CAS RN

154105-64-3
Record name 4-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of diisopropylamine (9.02 mL, 63.3 mmol) in THF (75 mL) at −78° C. was added n-butyllithium (1.6 M in hexane) (30 mL, 76 mmol) dropwise under nitrogen atmosphere. After complete addition the solution was stirred for 30 min at −78° C. 4-Bromopyridine HCl (5 g, 31.6 mmol) was added portionwise and the resultant solution stirred at −78° C. for 1 h. DMF (2.94 mL, 38.0 mmol) was then added dropwise at −78° C. to the solution. The reaction mixture was warmed to room temperature slowly and stirred for 12 h. The reaction mixture was quenched with 3 N HCl and stirred for 2 h. The solution was neutralized with saturated sodium bicarbonate solution, extracted with EtOAc (75 mL), dried over sodium sulfate and concentrated under reduced pressure to give 4-bromonicotinaldehyde (3.75 g, 20.16 mmol, 64% yield). The crude product was used without purification in the next step. 1H NMR (400 MHz, CDCl3) δ 10.39 (s, 1H), 9.00 (s, 1H), 8.56 (d, J=5.2 Hz, 1H), 7.62 (d, J=5.2 Hz, 1H).
Quantity
9.02 mL
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30 mL
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75 mL
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5 g
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resultant solution
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2.94 mL
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Synthesis routes and methods II

Procedure details

Following the procedure of Gribble and Saulnier, Tetrahedron Lett., 21:4137-4140 (1980)) reacting 4-bromopyridine HCl (Aldrich) with 2 eq of LDA, and reacting the 4-bromo-3-lithiopyridine with DMF provided 4-bromo-3-pyridinecarboxaldehyde, which was converted to the title compound by DIBAL reduction. MS: 188 & 190 (M+H)+ ; 1H NMR (CDCl3) δ: 8.66 (s, 1H), 8.36 (d, J=6 Hz, 1H), 7.52 (d, J=6 Hz, 1H), 4.82 (d, J=6 Hz, 2H), 2.12 (t, J=6 Hz, 1H).
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0 (± 1) mol
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4-bromo-3-lithiopyridine
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Synthesis routes and methods III

Procedure details

A suspension of 4-bromopyridine (13.7 g, 86.8 mmol) in 300 mL THF was purged with N2 and cooled to −78° C. under an atmosphere of dry N2. A solution of lithium diisopropylamide (2.0 M solution in heptane/THF/ethylbenzene, 43.4 mL, 86.8 mmol) was added over about 3 minutes. After 30 minutes, DMF (dimethylformamide) was added. The reaction mixture was maintained at −78° C. for 3 hours before allowing it to warm to ambient temperature overnight. The reaction mixture was quenched with saturated NH4Cl and concentrated under reduced pressure to remove most of the THF. The aqueous mixture was extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over Na2SO4, evaporated, and chromatographed (150 g Analogix silica gel column eluting with a gradient of 100% heptane to 30% EtOAc/heptane over 45 minutes). Fractions containing the product were combined and evaporated to give 2.20 g (13.6%) of the title compound. MS m/z 186 (M+H)+.
Quantity
13.7 g
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reactant
Reaction Step One
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Quantity
300 mL
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43.4 mL
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0 (± 1) mol
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Yield
13.6%

Synthesis routes and methods IV

Procedure details

A suspension of 4-bromopyridine hydrochloride (5.0 g, 25.7 mmol) in THF (100 mL) was purged with N2 and cooled to −78° C. A solution of lithium diisopropylamide (2.0 M solution in heptane/THF/ethylbenzene, 27.0 mL, 54.0 mmol) was added over 3 minutes. After 30 minutes, DMF (8.56 mL, 110.6 mmol) was added. The reaction mixture was stirred at −78° C. for 15 minutes before rapidly warming to room temperature in a water bath. The reaction was allowed to stir at ambient temperature for 18 hours. The reaction was quenched with saturated NH4Cl (100 mL) and extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over Na2SO4, evaporated, and chromatographed (Analogix 150 g silica gel column eluting with a gradient of 100% heptane 50% EtOAc/heptane over 1 hour) to give 1.50 g (31%) of the title compound as a light yellow solid. MS m/z 186 (M+H)+.
Quantity
5 g
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Reaction Step One
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Quantity
100 mL
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27 mL
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8.56 mL
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Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Q Zhang, J Cao, Y Zhang, Z Bi, Q Feng, L Yu… - European Journal of …, 2023 - Elsevier
… Commercially available 5-bromonicotinaldehyde (1) or 4-bromonicotinaldehyde (2) or 2-bromonicotinaldehyde (3) or 3-bromoisonicotinaldehyde (4) or 5-bromonicotinic acid (9) was …
Number of citations: 2 www.sciencedirect.com
J Han, NV Lyutenko, AE Sorochinsky… - … A European Journal, 2021 - Wiley Online Library
… Starting 5-azagramine 63 was obtained via Horner-Wadsworth-Emmons reaction 70 from commercially available 4-bromonicotinaldehyde with corresponding phosphonate and DBU in …
J Zhu, Y Ye, M Ning, A Mándi, Y Feng, Q Zou… - …, 2013 - Wiley Online Library
… Due to the harsh reaction conditions of step a in Scheme 1 and the instability of 4-bromonicotinaldehyde 14,31 a more efficient synthesis of the key intermediate amine 22 was …
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
… The reaction mixture was treated with 4-bromonicotinaldehyde (10b, 1.0 g, 5.4 mmol) and stirred at room temperature for 2 h. The mixture was quenched with saturated aqueous NH 4 …
Number of citations: 39 pubs.acs.org
M Wang, Y Fang, S Gu, F Chen, Z Zhu, X Sun… - European Journal of …, 2017 - Elsevier
The inhibition of CYP17 to block androgen biosynthesis is a well validated strategy for the treatment of prostate cancer. Herein we reported the design, synthesis and structure–activity …
Number of citations: 10 www.sciencedirect.com
Y Sugimoto, A Shimizu, T Kato, A Satoh, S Ozaki… - Bioorganic & medicinal …, 2006 - Elsevier
A novel series of 2-(1,2,4-oxadiazol-5-yl)-1H-indole derivatives as nociceptin/orphanin FQ (N/OFQ) receptor antagonists was discovered. Systematic modification of our original lead by …
Number of citations: 19 www.sciencedirect.com

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